

Thermochemical Properties of 2-Hydroxybutanamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxybutanamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **2-hydroxybutanamide**. In the absence of direct experimental data for this specific compound, this document outlines established computational methodologies for the accurate estimation of its key thermochemical parameters, including the standard enthalpy of formation, standard molar entropy, and heat capacity. Detailed descriptions of standard experimental protocols, such as combustion calorimetry and differential scanning calorimetry, are provided to guide future empirical studies. Furthermore, this guide presents a theoretical estimation of the standard enthalpy of formation of **2-hydroxybutanamide** using the group additivity method. Visual diagrams illustrating the computational workflow and general experimental procedures are included to facilitate a deeper understanding of these methodologies. While no specific signaling pathways involving **2-hydroxybutanamide** have been definitively elucidated, related N-hydroxybutanamide derivatives have shown potential as matrix metalloproteinase (MMP) inhibitors, suggesting a possible avenue for future pharmacological research.

Introduction

2-Hydroxybutanamide ($C_4H_9NO_2$) is a chiral organic compound containing both a hydroxyl and an amide functional group.^[1] Its structural features make it a potential building block in organic synthesis and a candidate for biological activity. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and

computational modeling in drug discovery and materials science. These properties, including the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and heat capacity (C_p), govern the compound's stability, reactivity, and energy balance in chemical reactions.

This guide addresses the current lack of available experimental thermochemical data for **2-hydroxybutanamide** by focusing on robust computational estimation techniques and outlining the standard experimental procedures for their eventual determination.

Estimated Thermochemical Properties of 2-Hydroxybutanamide

Due to the absence of direct experimental measurements, the thermochemical properties of **2-hydroxybutanamide** have been estimated using well-established computational methods. The following table summarizes these estimated values.

Thermochemical Property	Estimated Value (Unit)	Method of Estimation
Standard Enthalpy of Formation (gas)	-435.9 kJ/mol	Group Additivity Method (Benson)[2][3][4]
Standard Molar Entropy (gas)	Not available from group additivity methods	Requires more advanced computational methods such as ab initio or Density Functional Theory (DFT) calculations.[5][6]
Heat Capacity (gas, C_p)	Not available from group additivity methods	Requires more advanced computational methods such as ab initio or Density Functional Theory (DFT) calculations.[5][6]
Computed Molecular Weight	103.12 g/mol	PubChem[1]
Computed XLogP3	-0.6	PubChem[1]

Computational Methodologies for Thermochemical Property Estimation

In the absence of experimental data, computational chemistry provides reliable methods for predicting thermochemical properties.^[7]

Group Additivity Method

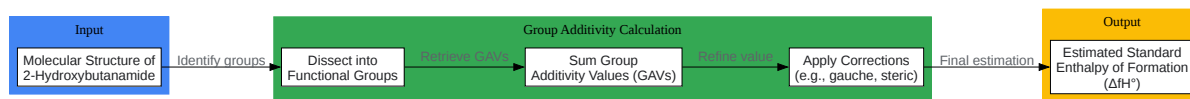
The group additivity method, pioneered by Benson, is a powerful and widely used technique for estimating the standard enthalpy of formation of organic compounds in the gas phase.^{[2][3][4]}

This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.^[2]

The molecule is dissected into groups, and the enthalpy of formation is calculated by summing the corresponding group additivity values (GAVs).^[3] For **2-hydroxybutanamide**, the following groups would be considered:

- C-(C)(H)₃: A primary carbon bonded to another carbon and three hydrogens.
- C-(C)₂(H)₂: A secondary carbon bonded to two other carbons and two hydrogens.
- C-(C)(CO)(H)(O): A carbon bonded to a carbon, a carbonyl group, a hydrogen, and an oxygen.
- CO-(C)(N): A carbonyl group bonded to a carbon and a nitrogen.
- N-(CO)(H)₂: A primary amide nitrogen.
- O-(C)(H): A hydroxyl oxygen bonded to a carbon and a hydrogen.

Corrections for non-nearest-neighbor interactions, such as gauche and 1,5-pentane interactions, may also be applied to refine the estimation.^[2]



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Workflow for estimating the standard enthalpy of formation using the Group Additivity Method.

Ab Initio and Density Functional Theory (DFT) Calculations

For higher accuracy and the determination of properties like entropy and heat capacity, more sophisticated quantum mechanical methods are employed.

- **Ab Initio Methods:** These methods, such as the Gaussian-n (G2, G3) and Complete Basis Set (CBS) methods, solve the electronic Schrödinger equation without empirical parameters, providing highly accurate thermochemical data.[7][8] The process typically involves geometry optimization, vibrational frequency calculations to obtain zero-point vibrational energy and thermal corrections, and high-level single-point energy calculations.[9]
- **Density Functional Theory (DFT):** DFT is a widely used computational method that calculates the electronic structure of atoms and molecules.[5][6] Functionals like B3LYP are commonly used in conjunction with appropriate basis sets to predict a range of thermochemical properties with good accuracy and lower computational cost compared to high-level ab initio methods.[10]

Experimental Protocols for Thermochemical Property Determination

Should experimental determination of the thermochemical properties of **2-hydroxybutanamide** be undertaken, the following standard protocols are recommended.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the primary experimental technique for determining the standard enthalpy of combustion ($\Delta_c H^\circ$), from which the standard enthalpy of formation ($\Delta_f H^\circ$) can be derived.^[11]

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **2-hydroxybutanamide** is placed in a crucible within a high-pressure vessel known as a bomb.
- **Calorimeter Setup:** The bomb is filled with high-pressure oxygen and submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Combustion:** The sample is ignited electrically. The complete combustion of **2-hydroxybutanamide** ($C_4H_9NO_2$) would proceed according to the following reaction:
$$C_4H_9NO_2(s) + 5.25 O_2(g) \rightarrow 4 CO_2(g) + 4.5 H_2O(l) + 0.5 N_2(g)$$
- **Temperature Measurement:** The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise, which is measured precisely.
- **Calculation:** The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample.
- **Derivation of $\Delta_f H^\circ$:** The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO_2 , H_2O).

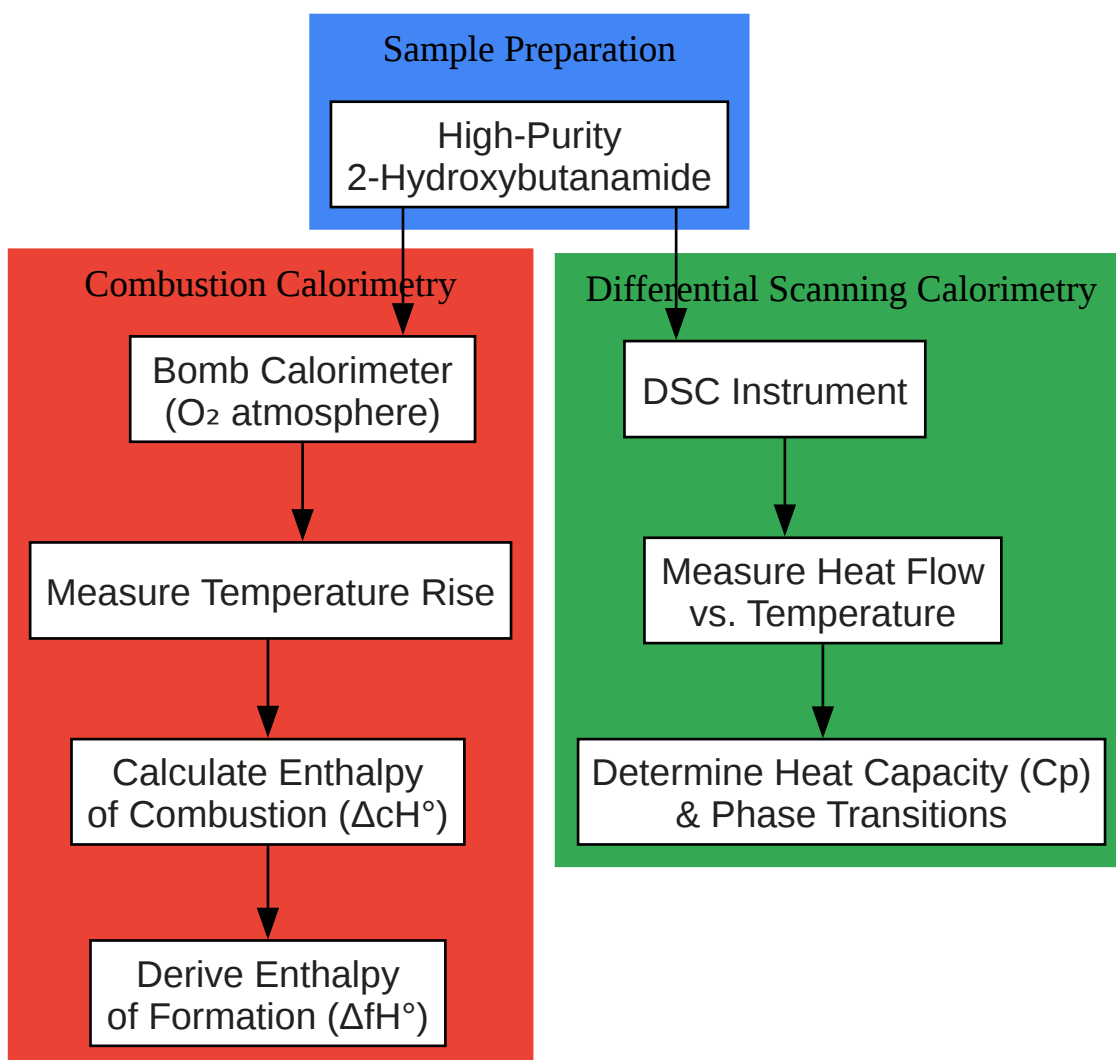
Determination of Heat Capacity and Phase Behavior via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is

particularly useful for determining heat capacity and observing phase transitions.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **2-hydroxybutanamide** is hermetically sealed in a sample pan. An empty pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:**
 - **Heat Capacity (C_p):** The heat capacity of the sample is determined from the heat flow signal in a temperature region with no thermal events.
 - **Phase Transitions:** Melting point and enthalpy of fusion are determined from the temperature and area of the endothermic peak observed during heating. Glass transitions can also be identified as a step-change in the heat capacity.



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General experimental workflow for determining thermochemical properties.

Potential Biological Relevance

While specific signaling pathways involving **2-hydroxybutanamide** are not documented, research into structurally related compounds provides insights into potential biological activities. A recent study on novel N-hydroxybutanamide derivatives demonstrated their ability to inhibit matrix metalloproteinases (MMPs).[12][13] Some of these derivatives exhibited antitumor and antimetastatic effects in preclinical models.[12][13] This suggests that the N-hydroxybutanamide scaffold may be a promising starting point for the development of novel

therapeutics, warranting further investigation into the biological activities of **2-hydroxybutanamide** and its analogues.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of **2-hydroxybutanamide**. In the absence of direct experimental data, this document emphasizes the utility of computational methods, particularly the group additivity method for estimating the standard enthalpy of formation, and more advanced ab initio and DFT methods for a more comprehensive thermochemical characterization. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide a clear roadmap for future empirical studies. The potential biological activity of related N-hydroxybutanamide derivatives highlights an important area for future research. The data and methodologies presented herein are intended to be a valuable resource for researchers in chemistry, pharmacology, and materials science.

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